Formylation Efficiency: Mixed Anhydride Method vs. Formic Acid for 4-Methoxyphenylhydrazine Substrates
During the preparation of benzaldehyde-N-formyl-phenylhydrazones, direct formylation of the 4-methoxyphenylhydrazine precursor with formic acid was reported to give low yields of the desired formohydrazide intermediate [1]. Switching to a mixed anhydride of formic acid and acetic acid as the formylating agent resulted in substantially improved yields [1]. This differential sensitivity to formylation conditions is directly relevant to the procurement of CAS 35020-01-0, as the synthetic route employed by the vendor dictates the effective yield and purity of the supplied material.
| Evidence Dimension | Synthetic yield of formylated product from 4-methoxyphenylhydrazine |
|---|---|
| Target Compound Data | Not explicitly quantified; described as 'low yields' with formic acid |
| Comparator Or Baseline | Mixed anhydride (formic acid / acetic anhydride) method: yields described as 'improved' over formic acid alone |
| Quantified Difference | Qualitative improvement; no exact numerical yield difference provided in the source |
| Conditions | Formylation of 4-methoxyphenylhydrazine derivatives as described in US Patent 4,163,062 |
Why This Matters
Procurement from a supplier using the optimized mixed-anhydride route ensures a higher-yielding, more reliable source of the compound compared to suppliers using direct formic acid formylation.
- [1] Fungicidal benzaldehyde-N-formyl-phenylhydrazones. US Patent 4,163,062. Filed 1979. Retrieved from https://patents.justia.com/patent/4163062. View Source
